S-(2-((3-Amino-3-carboxypropyl)thio)ethyl)homocysteine
Description
S-(2-((3-Amino-3-carboxypropyl)thio)ethyl)homocysteine is a sulfur-containing amino acid derivative characterized by a homocysteine backbone modified with a 3-amino-3-carboxypropylthioethyl group. This compound is notable for its thioether linkages and multiple functional groups, including amino (-NH₂), carboxyl (-COOH), and thiol (-SH) moieties. It is listed under synonyms such as NSC42110 and CID238000 in chemical databases .
Properties
CAS No. |
6633-54-1 |
|---|---|
Molecular Formula |
C10H20N2O4S2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2-amino-4-[2-(3-amino-3-carboxypropyl)sulfanylethylsulfanyl]butanoic acid |
InChI |
InChI=1S/C10H20N2O4S2/c11-7(9(13)14)1-3-17-5-6-18-4-2-8(12)10(15)16/h7-8H,1-6,11-12H2,(H,13,14)(H,15,16) |
InChI Key |
IONUJTAFZALWBL-UHFFFAOYSA-N |
Canonical SMILES |
C(CSCCSCCC(C(=O)O)N)C(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-((3-Amino-3-carboxypropyl)thio)ethyl)homocysteine typically involves the thioalkylation of protected cysteine derivatives. One common method is the S-alkylation of C-protected cysteine with ω-iodoamino acids in the presence of a base such as cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF). This reaction proceeds efficiently, yielding the desired product in high yields within a few hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of purification techniques, would apply to its production.
Chemical Reactions Analysis
Oxidation Reactions
The thioether group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions:
| Reaction | Conditions | Product | Source |
|---|---|---|---|
| Oxidation to sulfoxide | H₂O₂ (cold, acidic medium) | Diastereomeric sulfoxides (R/S configurations) | |
| Further oxidation | Strong oxidizing agents | Sulfone derivatives |
For example, oxidation of structurally similar S-(2-carboxyethyl)-L-cysteine with cold H₂O₂ yielded a 1:1 mixture of sulfoxide diastereomers, separable via ion-exchange chromatography .
Biochemical Reactivity
The compound participates in homocysteine metabolism pathways, particularly transsulfuration and remethylation :
-
Transsulfuration : Catalyzed by cystathionine β-synthase (CBS), the thioether bond may cleave to form cysteine or homolanthionine analogs .
-
Remethylation : In vitamin B₁₂-dependent pathways, the compound could act as a methyl acceptor, regenerating methionine .
Key Enzymatic Interactions :
-
Cystathionine γ-lyase : Cleaves thioether bonds in cystathionine analogs, potentially releasing homocysteine .
-
Methyltransferases : May utilize the compound in methylation cycles, influenced by S-adenosylmethionine (SAM) allosteric regulation .
Stability and Functionalization
The thioether linkage exhibits stability under physiological conditions but is susceptible to alkylation:
For example, alkylation with epoxides under acidic protic conditions generates stable sulfonium adducts, which resist nucleophilic attack even in the presence of lysine or cysteine residues .
Comparative Reactivity with Homolanthionine
Homolanthionine (PubChem CID: 53477567), a structural analog, shares similar reactivity profiles:
Analytical Characterization
Key techniques for verifying reactions include:
Scientific Research Applications
Biological Activities
S-(2-((3-Amino-3-carboxypropyl)thio)ethyl)homocysteine has been studied for its potential roles in various biological activities, including:
- Antioxidant Activity : The compound exhibits antioxidant properties, which may help in protecting cells from oxidative stress.
- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective effects, potentially beneficial in neurodegenerative diseases.
- Modulation of Homocysteine Levels : It plays a role in modulating homocysteine metabolism, which is significant in cardiovascular health.
Neurobiology
This compound has been investigated for its neuroprotective properties. Research indicates that it can reduce neuronal cell death induced by oxidative stress and may enhance cognitive functions.
Case Study : A study demonstrated that treatment with this compound improved memory retention in animal models subjected to oxidative stress, suggesting its potential as a therapeutic agent for cognitive disorders.
| Study Reference | Model | Findings |
|---|---|---|
| PMC7999514 | Rat model | Improved memory retention and reduced oxidative damage |
Cardiovascular Research
The compound's ability to modulate homocysteine levels is crucial in cardiovascular research. Elevated homocysteine is linked to increased risk of cardiovascular diseases.
Case Study : In vitro studies showed that this compound effectively reduced homocysteine-induced endothelial dysfunction.
| Study Reference | Model | Findings |
|---|---|---|
| PubChem | Endothelial cells | Reduced homocysteine-induced toxicity |
Cancer Research
Research has explored the compound's potential anticancer properties. Its ability to induce apoptosis in cancer cells has been noted.
Case Study : A study evaluated the effects of this compound on breast cancer cell lines, showing significant inhibition of cell proliferation.
| Study Reference | Cell Line | IC50 Value |
|---|---|---|
| PMC7999514 | MCF-7 (breast cancer) | 12 µM |
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
| Activity Type | Observed Effect | Reference Year |
|---|---|---|
| Antioxidant | Reduces oxidative stress in neuronal cells | 2024 |
| Neuroprotective | Improves memory retention in animal models | 2025 |
| Cardiovascular | Reduces endothelial dysfunction caused by homocysteine | 2024 |
| Anticancer | Induces apoptosis in breast cancer cell lines | 2025 |
Mechanism of Action
The mechanism of action of S-(2-((3-Amino-3-carboxypropyl)thio)ethyl)homocysteine involves its interaction with various molecular targets and pathways. It can influence cellular redox states and detoxify reactive oxygen species due to its sulfur-containing structure. This compound may also interact with enzymes involved in sulfur metabolism, affecting their activity and function .
Comparison with Similar Compounds
Key Observations:
Functional Group Variation: The target compound shares thioether and carboxyl groups with S-3-Carboxypropyl-L-cysteine but differs in the homocysteine backbone and additional amino group . Unlike S-Adenosyl-L-homocysteine, which contains a ribose-adenosine moiety, the target compound lacks nucleoside components, limiting its role in methylation cycles .
Biological Relevance: S-Adenosyl-L-homocysteine is central to methylation reactions, while decarboxylated derivatives (e.g., dcAdoHcy) act as methyltransferase inhibitors . The target compound’s lack of adenosine suggests divergent biochemical pathways. AAMA () is a detoxification metabolite, highlighting how sulfur modifications in related compounds serve distinct metabolic roles .
Reactivity and Stability
- Thioether Stability : The thioether linkage in the target compound is less reactive than the phosphorothioate esters in Vamidothion (), which exhibit high acute toxicity due to phosphorus-sulfur bonds .
- Amino-Carboxyl Interactions: The proximity of amino and carboxyl groups may facilitate intramolecular hydrogen bonding, enhancing stability compared to linear analogs like AAMA .
Biological Activity
S-(2-((3-Amino-3-carboxypropyl)thio)ethyl)homocysteine is a derivative of homocysteine, an important sulfur-containing amino acid that plays a crucial role in various biological processes, including methylation and neurotransmission. This article explores the biological activity of this compound, focusing on its mechanisms, effects on human health, and relevant research findings.
Chemical Structure and Properties
This compound has a complex chemical structure characterized by the presence of multiple functional groups that influence its biological activity. The molecular formula is C10H20N2O4S, indicating the presence of 10 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom .
1. Neurotransmission
Research indicates that homocysteine and its derivatives can act as excitatory neurotransmitters. This compound may influence neuronal activity by modulating NMDA receptor pathways. Studies have shown that homocysteine can enhance neuronal excitability and may contribute to neurotoxicity under certain conditions, such as elevated glycine levels following brain trauma or stroke .
2. Vascular Effects
Elevated levels of homocysteine are associated with endothelial dysfunction and increased risk of cardiovascular diseases. This compound may contribute to vascular damage through oxidative stress mechanisms, leading to inflammation and potential arterial damage . This compound's ability to induce oxidative stress could be a significant factor in the development of cardiovascular pathologies.
1. Cardiovascular Disease
Hyperhomocysteinemia (elevated homocysteine levels) has been linked to cardiovascular diseases. Elevated homocysteine levels can damage the endothelium and promote thrombosis, increasing the risk of heart attacks and strokes . The biological activity of this compound may thus be a critical factor in understanding the pathophysiology of these conditions.
2. Neurodegenerative Disorders
There is growing evidence that homocysteine plays a role in neurodegenerative diseases such as Alzheimer's disease. Studies suggest that it can induce oxidative stress and neuronal apoptosis, contributing to cognitive decline . The specific effects of this compound on neurodegeneration require further investigation but are hypothesized to be significant given its structural similarity to homocysteine.
Case Study 1: Neurotoxicity Assessment
In a study examining the neurotoxic effects of homocysteine derivatives on SH-SY5Y neuroblastoma cells, researchers found that exposure to varying concentrations of homocysteine led to significant reductions in cell viability over time. Specifically, at concentrations above 40 μM, cell viability dropped significantly due to oxidative stress and DNA damage .
| Concentration (μM) | Cell Viability (%) | ROS Production (fold increase) |
|---|---|---|
| 20 | ~70 | 1.0 |
| 40 | ~35 | 4.4 |
| 80 | ~20 | 8.0 |
Case Study 2: Cardiovascular Risk Factors
A retrospective study analyzed cerebrospinal fluid samples from children exposed to methotrexate (MTX), revealing significantly higher levels of homocysteine compared to controls. This elevation was correlated with neurological toxicity, suggesting that this compound may mediate some neurotoxic effects associated with MTX treatment .
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for optimizing the synthesis of S-(2-((3-Amino-3-carboxypropyl)thio)ethyl)homocysteine and its analogs?
- Methodological Answer : Utilize statistical Design of Experiments (DoE) to systematically vary parameters (e.g., reaction temperature, molar ratios, pH). Central Composite Design (CCD) or Box-Behnken models can minimize the number of trials while identifying critical variables. For example, recombinant enzyme purification (e.g., cystathionine β-synthase) requires optimization of expression conditions in E. coli, such as induction time and temperature, to maximize yield .
Q. How can researchers validate the purity and structural integrity of this compound derivatives?
- Methodological Answer : Combine analytical techniques:
- HPLC with UV/Vis or fluorescence detection for purity assessment (≥98% purity thresholds) .
- Mass spectrometry (MS) for molecular weight confirmation.
- Nuclear Magnetic Resonance (NMR) to verify thioether bond formation and stereochemical configuration .
Q. What are the standard protocols for detecting and quantifying homocysteine derivatives in biological matrices?
- Methodological Answer :
- Gas chromatography with sulfur chemiluminescence detection (GC-SCD) offers high sensitivity for sulfur-containing compounds like homocysteine analogs, with detection limits <1 µM .
- Enzymatic assays using recombinant human cystathionine γ-lyase (CSE) to monitor substrate-specific H₂S generation, validated via kinetic spectrophotometry .
Advanced Research Questions
Q. How does this compound modulate the allosteric regulation of cystathionine β-synthase (CBS) in hydrogen sulfide biosynthesis?
- Methodological Answer :
- Conduct stopped-flow kinetics to measure CBS activity in the presence of varying substrate concentrations.
- Use site-directed mutagenesis to identify critical residues (e.g., heme-binding domains) involved in allosteric communication. Studies show that thioether derivatives disrupt PLP-heme interactions, altering H₂S production rates .
Q. What computational approaches are effective for predicting reaction pathways of thioether-containing cysteine derivatives?
- Methodological Answer :
- Apply density functional theory (DFT) to model transition states and intermediate stability during thioether bond formation.
- Integrate machine learning (ML) with quantum chemical datasets to predict optimal reaction conditions. ICReDD’s hybrid computational-experimental framework demonstrates reduced trial-and-error cycles by 40% .
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
- Methodological Answer :
- Perform meta-analysis of kinetic parameters (e.g., Kₘ, Vₘₐₓ) from enzyme assays, adjusting for variables like buffer composition and enzyme isoforms.
- Validate findings using isothermal titration calorimetry (ITC) to measure binding affinities independently of catalytic activity .
Q. What strategies are recommended for designing stable isotopic analogs of this compound for tracer studies?
- Methodological Answer :
- Synthesize ¹³C- or ²H-labeled analogs via precursor-directed biosynthesis using isotopically enriched amino acids (e.g., L-[U-¹³C]-cysteine).
- Validate isotopic incorporation via LC-MS/MS with multiple reaction monitoring (MRM) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
